molecular formula C18H20F2N4O2S B12761931 Pfw9A4fse8 CAS No. 1033221-94-1

Pfw9A4fse8

Cat. No.: B12761931
CAS No.: 1033221-94-1
M. Wt: 394.4 g/mol
InChI Key: YLPUPEBBKWRRQI-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide, also known by its identifier Pfw9A4fse8, is a chemical compound with a molecular formula of C18H20F2N4O2S . This compound is characterized by its unique structure, which includes a difluorophenyl group, a piperazine moiety, and a benzothiadiazole ring system.

Preparation Methods

The synthesis of 1-(2,6-difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide can be compared with other similar compounds, such as:

The uniqueness of 1-(2,6-difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry .

Properties

CAS No.

1033221-94-1

Molecular Formula

C18H20F2N4O2S

Molecular Weight

394.4 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-1-(2-piperazin-1-ylethyl)-2λ6,1,3-benzothiadiazole 2,2-dioxide

InChI

InChI=1S/C18H20F2N4O2S/c19-14-4-3-5-15(20)18(14)24-17-7-2-1-6-16(17)23(27(24,25)26)13-12-22-10-8-21-9-11-22/h1-7,21H,8-13H2

InChI Key

YLPUPEBBKWRRQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCN2C3=CC=CC=C3N(S2(=O)=O)C4=C(C=CC=C4F)F

Origin of Product

United States

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